2-(4-chlorobenzenesulfonamido)propanoic acid
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Overview
Description
2-(4-chlorobenzenesulfonamido)propanoic acid: is an organic compound characterized by the presence of a sulfonylamino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorobenzenesulfonamido)propanoic acid typically involves the reaction of (4-chlorophenyl)sulfonyl chloride with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonylamino linkage. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonylamino group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonylamino group to a sulfonamide, altering the compound’s chemical properties.
Substitution: The aromatic ring in 2-(4-chlorobenzenesulfonamido)propanoic acid can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: 2-(4-chlorobenzenesulfonamido)propanoic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins, providing insights into its biochemical properties and potential therapeutic applications.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors involved in disease pathways.
Industry: Industrially, this compound is utilized in the synthesis of specialty chemicals and materials, contributing to advancements in various technological fields.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
- (2S)-2-[(4-bromophenyl)sulfonylamino]propanoic acid
- (2S)-2-[(4-fluorophenyl)sulfonylamino]propanoic acid
- (2S)-2-[(4-methylphenyl)sulfonylamino]propanoic acid
Uniqueness: 2-(4-chlorobenzenesulfonamido)propanoic acid is unique due to the presence of the chlorine atom on the aromatic ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its binding affinity to certain targets, making it a valuable compound in medicinal chemistry and other applications.
Properties
IUPAC Name |
(2S)-2-[(4-chlorophenyl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHZTBDKKOKWDI-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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